molecular formula C7H12N2O B1308956 5-Aminomethyl-3-isopropylisoxazole CAS No. 543713-30-0

5-Aminomethyl-3-isopropylisoxazole

Cat. No. B1308956
CAS RN: 543713-30-0
M. Wt: 140.18 g/mol
InChI Key: MKXNIPKWBZUUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-3-isopropylisoxazole is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It appears as a liquid .


Molecular Structure Analysis

The InChI code for 5-Aminomethyl-3-isopropylisoxazole is 1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 . The InChI key is MKXNIPKWBZUUAJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Aminomethyl-3-isopropylisoxazole is a liquid and it should be stored at 0-8°C .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazole rings, such as those found in 5-Aminomethyl-3-isopropylisoxazole, are a common structural motif in many pharmaceuticals due to their biological activity. This compound can serve as a scaffold for developing new drugs with potential anticancer, antioxidant, antibacterial, and antimicrobial properties . Its versatility allows for the creation of a wide variety of functionalized derivatives, expanding the drug-like chemical space available to medicinal chemists.

Metal-Free Synthetic Routes

The compound is instrumental in the development of metal-free synthetic strategies for isoxazole synthesis. Traditional methods often employ metals like Cu(I) or Ru(II), which have drawbacks such as toxicity and environmental impact. Utilizing 5-Aminomethyl-3-isopropylisoxazole can lead to more eco-friendly and sustainable synthetic processes .

Nanocatalysis

The compound’s potential in nanocatalysis is significant, as it could be used to create catalysts at the nanoscale. These nanocatalysts might exhibit unique properties, such as increased surface area and reactivity, which can be advantageous in numerous chemical processes .

Anticancer Drug Design

Leveraging the isoxazole moiety, researchers can design novel anticancer drugs. The compound’s structure allows for the attachment of various functional groups, which can interact with cancer cells in specific ways, potentially leading to new treatments .

Diversity-Oriented Synthesis

5-Aminomethyl-3-isopropylisoxazole can be a key player in diversity-oriented synthesis, a strategy aimed at producing a wide array of structurally diverse molecules. This approach is crucial for discovering new biological probes and potential therapeutic agents .

Future Directions

The future directions in the field of isoxazole synthesis, including 5-Aminomethyl-3-isopropylisoxazole, involve the development of new eco-friendly synthetic strategies . This is due to the drawbacks associated with traditional metal-catalyzed reactions .

Mechanism of Action

Mode of Action

It is known that isoxazole derivatives can act as a dipolarophile in (3 + 2) cycloaddition reactions . This suggests that 5-Aminomethyl-3-isopropylisoxazole may interact with its targets through similar mechanisms.

Biochemical Pathways

Isoxazole derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXNIPKWBZUUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424355
Record name 5-Aminomethyl-3-isopropylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

543713-30-0
Record name 5-Aminomethyl-3-isopropylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(3-isopropylisoxazol-5-yl)methanamine was synthesized from 5-(azidomethyl)-3-isopropylisoxazole following the general procedure as described herein including the protection-deprotection steps to improve the purity of the amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.